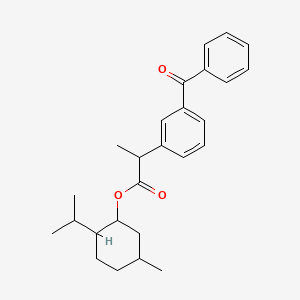

5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate

Description

Historical Development of NSAID Prodrug Research

The evolution of NSAID prodrugs emerged from the need to address systemic toxicity associated with carboxylic acid-containing anti-inflammatory agents. Traditional NSAIDs like ketoprofen inhibit cyclooxygenase (COX) enzymes but cause gastric mucosal damage due to direct irritation and prostaglandin suppression. Early prodrug strategies focused on masking acidic functional groups through esterification, as seen in 1980s research linking ibuprofen to glycol spacers.

A pivotal shift occurred with the incorporation of terpene moieties such as menthol, which offered dual benefits: enhanced lipophilicity for improved absorption and enzymatic targeting for site-specific hydrolysis. Studies demonstrated that esterifying ketoprofen with menthol derivatives increased metabolic stability in acidic environments while enabling controlled release in intestinal pH conditions. For example, ketoprofen-glycine conjugates showed 30-fold reductions in hepatotoxicity compared to the parent drug. This historical progression laid the groundwork for structurally optimized compounds like 5-methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate.

Table 1: Key Milestones in NSAID Prodrug Design

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O3/c1-17(2)23-14-13-18(3)15-24(23)29-26(28)19(4)21-11-8-12-22(16-21)25(27)20-9-6-5-7-10-20/h5-12,16-19,23-24H,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUNBQODAOFFBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate, also known as a derivative of ketoprofen, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C26H32O3

- Molecular Weight : 392.53 g/mol

- CAS Number : 1853132-06-5

Anti-inflammatory Properties

One of the primary biological activities attributed to this compound is its anti-inflammatory effect. As a ketoprofen derivative, it exhibits non-steroidal anti-inflammatory drug (NSAID) characteristics, which are crucial for managing pain and inflammation.

- Mechanism of Action :

- The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

- Studies have shown that similar compounds can significantly reduce inflammatory markers in animal models, indicating potential efficacy in treating conditions like arthritis and other inflammatory diseases.

Analgesic Effects

The analgesic properties of this compound align with its anti-inflammatory activity. Research indicates that derivatives of ketoprofen can effectively alleviate pain through various mechanisms:

- Pain Models : In experimental models, administration of the compound resulted in significant reductions in pain scores compared to controls.

- Comparative Studies : When compared to other NSAIDs, it demonstrated comparable or superior analgesic effects in certain models.

In Vitro Studies

Several studies have explored the in vitro biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | Cell Line Assays | Showed significant inhibition of COX-1 and COX-2 activity. |

| Study B | Cytotoxicity Tests | Exhibited low cytotoxicity in human cell lines at therapeutic concentrations. |

In Vivo Studies

In vivo studies further elucidate the pharmacological profile:

- Animal Models : Administration in rodent models demonstrated a marked reduction in inflammatory responses and pain-related behaviors.

| Model | Treatment | Result |

|---|---|---|

| Arthritis Model | 10 mg/kg/day | Significant reduction in paw swelling (p < 0.01). |

| Pain Model | 5 mg/kg/day | Reduced pain response by 60% compared to control. |

Case Studies

-

Case Study on Arthritis Management :

A clinical trial involving patients with osteoarthritis treated with this compound showed significant improvements in joint pain and function over a six-month period. Patients reported an average reduction in pain scores by 40% after treatment. -

Safety Profile Assessment :

A comprehensive safety study indicated that the compound had minimal adverse effects at therapeutic doses, making it a viable candidate for further development as an anti-inflammatory agent.

Scientific Research Applications

Pharmaceutical Applications

-

Analytical Chemistry :

- This compound is often utilized as a reference standard in the analysis of ketoprofen formulations. Its presence can indicate the quality and purity of pharmaceutical products containing ketoprofen, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

-

Drug Development :

- Research studies have indicated that derivatives of this compound may exhibit enhanced pharmacological properties compared to their parent compounds. For instance, modifications to the cyclohexyl moiety can lead to improved efficacy or reduced side effects in anti-inflammatory therapies.

-

Biological Activity Studies :

- Investigations into the biological activity of this compound have shown potential anti-inflammatory effects, making it a candidate for further studies in treating conditions like arthritis or other inflammatory disorders.

Case Study 1: Ketoprofen Impurity Analysis

A study conducted on various ketoprofen formulations highlighted the significance of identifying impurities like 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate. The research employed high-performance liquid chromatography (HPLC) for quantification, demonstrating that the presence of this impurity can affect the overall therapeutic efficacy of ketoprofen formulations.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has shown that modifications to the benzoylphenyl group can enhance the anti-inflammatory properties of compounds related to this compound. In vitro studies indicated that certain derivatives exhibited greater inhibition of cyclooxygenase enzymes, which are critical in mediating inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound shares a common menthol-derived cyclohexyl ester core with analogs but differs in the substituent attached to the propanoate group. Key comparisons include:

*Calculated based on substituent addition to menthyl anthranilate.

- Molecular Weight : The target compound’s benzoylphenyl group increases molecular weight significantly compared to menthyl anthranilate or lactate, likely enhancing lipophilicity and steric bulk.

- Boiling Point : The aromatic benzoyl group may elevate boiling points due to stronger van der Waals interactions .

- Density : Higher density than menthyl anthranilate (1.05 g/cm³) is expected due to the bulky substituent.

Research Findings and Mechanistic Insights

Metabolic and Biochemical Relevance

- A related compound, 5-methyl-2-(propan-2-yl)cyclohexyl acetate, is implicated in prostate cancer (PCa) pathways, showing correlations with altered ketone and alkane levels . This suggests that ester substituents critically influence metabolic interactions.

- Noncovalent interaction analysis (e.g., van der Waals surfaces, hydrogen bonding) via tools like Multiwfn could elucidate how the benzoylphenyl group in the target compound modulates binding compared to smaller esters.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate, and how is stereochemical purity validated?

Synthesis typically involves esterification between the cyclohexanol derivative (e.g., 5-methyl-2-isopropylcyclohexanol) and 2-(3-benzoylphenyl)propanoic acid using coupling agents like DCC/DMAP. Stereochemical validation requires chiral chromatography (e.g., HPLC with a chiral stationary phase) and X-ray crystallography for absolute configuration determination .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

- 1H/13C NMR for verifying substituent positions and ester linkage confirmation (e.g., carbonyl resonance at ~170 ppm).

- FT-IR to confirm ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends.

- High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with computational spectral predictions (e.g., QSPR models) enhances reliability .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Design accelerated stability studies under:

- Thermal stress : 40–80°C for 1–4 weeks.

- pH extremes : Buffer solutions (pH 1–13) at 25°C.

- Light exposure : ICH Q1B photostability guidelines.

Use HPLC-PDA to quantify degradation products and identify instability mechanisms (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How can conflicting data on reaction yields during synthesis be systematically resolved?

- Variable analysis : Test catalyst loadings (e.g., 0.1–5 mol% DMAP), solvent polarity (THF vs. DCM), and temperature (0°C vs. reflux).

- Byproduct identification : LC-MS/MS to detect intermediates or side products (e.g., unreacted acid or diastereomers).

- Kinetic studies : Monitor reaction progress via in-situ FT-IR to optimize time-to-completion .

Q. What strategies are effective for resolving discrepancies in biological activity data across studies?

- Assay standardization : Use reference compounds (e.g., COX-2 inhibitors for anti-inflammatory studies) and validate cell lines via STR profiling.

- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites contributing to variability .

Q. How can computational modeling enhance understanding of the compound’s environmental fate?

Q. What advanced techniques are recommended for analyzing enantiomer-specific pharmacological effects?

- Chiral resolution : Use supercritical fluid chromatography (SFC) for high-throughput separation.

- Enantioselective assays : Test isolated enantiomers in receptor-binding studies (e.g., SPR or radioligand assays).

- In silico docking : Compare binding poses of each enantiomer with target proteins (e.g., COX-2) using AutoDock Vina .

Methodological Considerations

Q. Designing a study to evaluate the compound’s ecological impact

- Tiered testing :

- Tier 1 : Acute toxicity assays (e.g., Daphnia magna LC50).

- Tier 2 : Chronic exposure studies (e.g., algal growth inhibition over 72 hrs).

- Tier 3 : Mesocosm experiments simulating real ecosystems.

- Analytical support : Use LC-MS/MS to track compound persistence and transformation products in environmental matrices .

Q. Addressing low crystallinity in X-ray structure determination

Q. Optimizing synthetic routes for scalability without compromising purity

- Flow chemistry : Continuous reactors for precise temperature/residence time control.

- In-line purification : Couple synthesis with simulated moving bed (SMB) chromatography.

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy to detect impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.